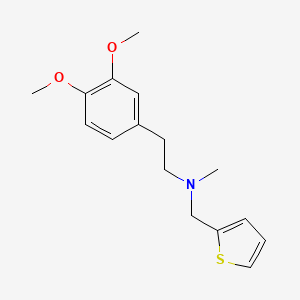![molecular formula C21H24N2O4 B4957428 methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)
methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, also known as MMMP, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MMMP is a member of the benzoic acid ester family and has a molecular formula of C24H28N2O4.
作用機序
The mechanism of action of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases.
実験室実験の利点と制限
One of the main advantages of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. For example, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is relatively unstable and can degrade over time, making it difficult to store and transport. Additionally, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate can be toxic to some cell types, which can make it difficult to study its effects in vitro.
将来の方向性
There are a number of future directions for research on methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate. One area of interest is the development of new drug delivery systems that can improve the stability and bioavailability of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate. Another area of research is the investigation of the potential use of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate and its potential applications in other areas of medicine.
In conclusion, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is a chemical compound that has shown great promise in scientific research for its potential applications in the development of new cancer therapies and the treatment of other diseases. While there are some limitations to its use in lab experiments, further research in this area could lead to important breakthroughs in the field of medicine.
合成法
The synthesis of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate involves the reaction of 4-(4-morpholinylmethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-3-amino benzoic acid methyl ester to form methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate. This synthesis method has been optimized to produce high yields of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate with good purity.
科学的研究の応用
Methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the development of new drugs for the treatment of cancer. methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-18(21(25)26-2)4-3-5-19(15)22-20(24)17-8-6-16(7-9-17)14-23-10-12-27-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKZADIEKZOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)

![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)
![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)